N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a variety of functional groups, including methoxy, nitro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as hydrazones and sulfonamides, followed by their coupling under specific conditions. Common reagents might include hydrazine derivatives, sulfonyl chlorides, and methoxy-substituted aromatic compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and nitro groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce carboxylic acids or quinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-N’-benzylidenehydrazine: A simpler hydrazone derivative with similar structural features.
N-(4-Nitrophenyl)-N’-benzylidenehydrazine: Another hydrazone with a nitro group, but lacking the sulfonamide functionality.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic substitutions.
Uniqueness
N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of methoxy, nitro, and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C29H26N4O7S |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H26N4O7S/c1-39-26-17-13-24(14-18-26)32(41(37,38)28-5-3-2-4-6-28)20-29(34)31-30-19-22-9-15-27(16-10-22)40-21-23-7-11-25(12-8-23)33(35)36/h2-19H,20-21H2,1H3,(H,31,34)/b30-19+ |
InChI Key |
LMGMASIPFJUVCC-NDZAJKAJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.